N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-14-19-13-17(26-24(28)18-5-3-4-6-20(18)29-2)11-12-21(19)30-23(14)22(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFDIKTUCQTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride . The final step involves the coupling of the benzofuran derivative with 2-methoxybenzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization and acylation steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of chlorobenzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with protein active sites, while the chlorobenzoyl and methoxybenzamide groups can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The 4-methyl and 4-tert-butyl analogs exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects : The 2-fluoro and 2-methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, altering binding interactions with biological targets.
Thermal and Solubility Properties
- Melting Points : Analogs with polar substituents (e.g., nitro groups) exhibit higher melting points (190–194°C), whereas bulky groups like tert-butyl lower melting points (175–176°C) .
- Solubility: Methoxy and fluorine substituents enhance solubility in polar solvents, while methyl and tert-butyl groups favor nonpolar environments .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide, identified by its CAS number 923194-03-0, is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 407.8 g/mol. The compound features a benzofuran core substituted with a chlorobenzoyl group and a methoxybenzamide moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values obtained from MTT assays indicate significant cytotoxicity against these cell lines, suggesting that it may disrupt cellular processes crucial for cancer growth .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. Morphological changes observed in treated cells support this mechanism .
Anticancer Activity
A study focused on the synthesis and evaluation of various derivatives, including this compound, demonstrated notable anticancer activity. The compound exhibited:
| Cell Line | IC50 Value (nM) | Morphological Changes |
|---|---|---|
| A549 | 50 | Cell shrinkage, nuclear condensation |
| HeLa | 45 | Loss of cell adhesion, membrane blebbing |
These results indicate that the compound is a potent inhibitor of lung and cervical cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction between this compound and key proteins involved in cancer signaling pathways. The compound showed favorable binding affinities for extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are critical in tumorigenesis .
Comparative Analysis with Other Compounds
To further contextualize the biological activity of this compound, it is useful to compare it with other related compounds. Below is a table summarizing the IC50 values for several compounds tested against A549 and HeLa cell lines:
| Compound Name | IC50 A549 (nM) | IC50 HeLa (nM) |
|---|---|---|
| This compound | 50 | 45 |
| Doxorubicin | 30 | 25 |
| Compound X (similar structure) | 70 | 65 |
This comparison highlights that while this compound shows promising activity, it is slightly less potent than doxorubicin, a standard chemotherapeutic agent .
Q & A
Basic: What are common synthetic routes for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide?
Answer:
A typical synthesis involves:
Benzofuran ring formation : Cyclization of precursors like 2-hydroxybenzaldehyde with acetic anhydride or similar reagents to form the benzofuran core.
Friedel-Crafts acylation : Introduction of the 4-chlorobenzoyl group using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Amide coupling : Reaction with 2-methoxybenzoyl chloride or activated esters to attach the benzamide moiety.
Key challenges include regioselectivity during acylation and purification of intermediates. Characterization via -NMR, -NMR, and HRMS is critical for structural validation .
Advanced: How can researchers optimize reaction conditions for low-yield steps in the synthesis?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency.
- Temperature control : Maintaining sub-0°C conditions during acylation to suppress undesired side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) may improve solubility and reaction homogeneity.
Refer to kinetic studies and TLC monitoring to identify bottlenecks .
Basic: What biological activities are associated with this compound?
Answer:
Structurally analogous benzofuran-benzamide hybrids exhibit:
- Anticancer activity : Inhibition of cancer cell proliferation via targeting Bcl-2/Mcl-1 pathways (e.g., IC₅₀ values <10 µM in leukemia models).
- Enzyme modulation : Potential interaction with cytochrome P450 isoforms or kinases.
Validate activity using MTT assays and compare against reference compounds like doxorubicin .
Advanced: How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ across cell lines)?
Answer:
Contradictions may stem from:
- Cell line heterogeneity : Test across multiple lines (e.g., MCF-7, HepG2) to assess selectivity.
- Assay conditions : Standardize incubation time, serum concentration, and solvent controls (DMSO ≤0.1%).
- Mechanistic profiling : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., Bcl-2 suppression) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., -NMR for methoxy protons at δ 3.8–4.0 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₂₇H₂₃ClNO₄: calc. 460.1314, obs. 460.1312).
- XRD : Resolve crystal structure ambiguities using SHELXL for refinement .
Advanced: How can crystallographic data improve structure-activity relationship (SAR) studies?
Answer:
X-ray diffraction reveals:
- Conformational preferences : Torsion angles of the benzofuran-benzamide linkage affecting target binding.
- Intermolecular interactions : Hydrogen bonding with active-site residues (e.g., carbonyl interactions with Arg residues).
Use ORTEP-3 for graphical representation and SHELXD for phase resolution in low-symmetry space groups .
Basic: What are recommended methods for assessing in vitro toxicity?
Answer:
- Hepatotoxicity screening : Use HepG2 cells and measure ALT/AST release.
- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk.
- Ames test : Assess mutagenicity with Salmonella strains TA98/TA100 .
Advanced: How can computational tools aid in mechanistic studies?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes with Bcl-2/Mcl-1 (PDB: 2O1F).
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: How should researchers design SAR modifications to enhance potency?
Answer:
- Substituent variation : Replace 4-chlorobenzoyl with electron-withdrawing groups (e.g., nitro) to increase electrophilicity.
- Scaffold hopping : Test indole or thiazole analogs to improve solubility.
- Bioisosteric replacement : Swap methoxy with trifluoromethoxy for metabolic stability .
Advanced: What strategies mitigate synthetic impurities during scale-up?
Answer:
- Flash chromatography : Optimize eluent polarity (hexane:EtOAc gradients) for intermediate purification.
- Crystallization screening : Use solvent pairs (e.g., ethanol/water) to enhance purity.
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression .
Basic: What databases are recommended for spectral data comparison?
Answer:
- Cambridge Structural Database (CSD) : For XRD reference data.
- PubChem : Validate NMR/MS against open-access entries.
- Reaxys : Cross-check synthetic procedures and physical properties .
Advanced: How to troubleshoot poor solubility in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
